2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group, a methylphenyl group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate halogenating agent to form 2,6-dimethylphenyl halide.
Nucleophilic Substitution: The 2,6-dimethylphenyl halide undergoes nucleophilic substitution with 4-methylphenylamine to form 2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)amine.
Acylation: The resulting amine is then acylated with thiophen-2-ylmethyl acetic acid chloride under basic conditions to yield the final product, 2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenoxy and thiophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE: Lacks the thiophenylmethyl group, which may affect its chemical and biological properties.
N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE: Lacks the phenoxy group, potentially altering its reactivity and applications.
2-(2,6-DIMETHYLPHENOXY)-N-(THIOPHEN-2-YL)METHYL]ACETAMIDE: Lacks the 4-methylphenyl group, which may influence its overall stability and function.
Uniqueness
The presence of both phenoxy and thiophenylmethyl groups in 2-(2,6-DIMETHYLPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE imparts unique chemical and biological properties, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions with molecular targets, enhancing its potential in scientific research and industrial applications.
Properties
Molecular Formula |
C22H23NO2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23NO2S/c1-16-9-11-19(12-10-16)23(14-20-8-5-13-26-20)21(24)15-25-22-17(2)6-4-7-18(22)3/h4-13H,14-15H2,1-3H3 |
InChI Key |
SVSGPIQPVPMONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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